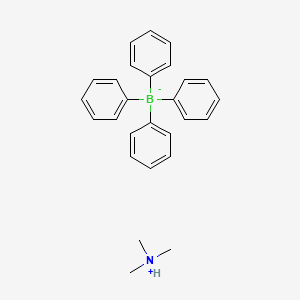
4-Chloro-3-methylphenyl 2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methylphenyl 2-hydroxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro and methyl group on the phenyl ring, and a hydroxybenzoate ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl 2-hydroxybenzoate typically involves the esterification of 4-chloro-3-methylphenol with 2-hydroxybenzoic acid (salicylic acid). The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Reaction Conditions:
Reagents: 4-Chloro-3-methylphenol, 2-hydroxybenzoic acid, sulfuric acid or DCC.
Solvent: Common solvents include dichloromethane or toluene.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-methylphenyl 2-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3-methylphenol and 2-hydroxybenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Oxidation: Potassium permanganate, chromium trioxide, solvents (e.g., acetone, water).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions, water as solvent.
Major Products
Substitution: Products depend on the nucleophile used (e.g., 4-amino-3-methylphenyl 2-hydroxybenzoate).
Oxidation: 4-Chloro-3-carboxyphenyl 2-hydroxybenzoate.
Hydrolysis: 4-Chloro-3-methylphenol and 2-hydroxybenzoic acid.
Applications De Recherche Scientifique
4-Chloro-3-methylphenyl 2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-methylphenyl 2-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chloro and hydroxy groups can influence its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
4-Chloro-3-methylphenyl 2-hydroxybenzoate can be compared with other similar compounds such as:
4-Chloro-2-methylphenyl 2-hydroxybenzoate: Similar structure but different substitution pattern, which can affect its reactivity and biological activity.
4-Chloro-3-methylphenyl 4-hydroxybenzoate: Different position of the hydroxy group, leading to variations in chemical properties and applications.
4-Chloro-3-methylphenyl benzoate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
88599-57-9 |
|---|---|
Formule moléculaire |
C14H11ClO3 |
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
(4-chloro-3-methylphenyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C14H11ClO3/c1-9-8-10(6-7-12(9)15)18-14(17)11-4-2-3-5-13(11)16/h2-8,16H,1H3 |
Clé InChI |
CDBOTLBWQJJKQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B11996828.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11996844.png)
![Methyl 4-{[2-oxo-2-(4-toluidino)ethyl]thio}phenylcarbamate](/img/structure/B11996852.png)
![6-chloro-2-(6-chloro(2H,4H-benzo[e]1,3-dioxin-8-yl))chromen-4-one](/img/structure/B11996855.png)
![ethyl 2-({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)butanoate](/img/structure/B11996863.png)



![(2E)-1-[2-(Benzyloxy)-4-methoxyphenyl]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)prop-2-EN-1-one](/img/structure/B11996906.png)



